Piperidin-3-ylmethanamine - 23099-21-0

Piperidin-3-ylmethanamine

Catalog Number: EVT-316973
CAS Number: 23099-21-0
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Two prominent methods for synthesizing protected piperidin-4-ylmethanamine derivatives are reported: []* From Isonipecotamide (I): Isonipecotamide is used as a starting material and subjected to a series of reactions, including protection, reduction, and deprotection steps, to obtain the desired protected piperidin-4-ylmethanamine derivatives.* From Isonipecotic Acid (VI): Isonipeticotic acid serves as an alternative starting material. Similar to the previous method, it undergoes protection, reduction, and deprotection reactions to yield the targeted protected piperidin-4-ylmethanamine derivatives.

Chemical Reactions Analysis

The provided text highlights several key chemical reactions involving piperidin-3-ylmethanamine or its derivatives:* N-alkylation: Piperidin-3-ylmethanamine derivatives can undergo N-alkylation reactions with various electrophiles, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide or (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester, to yield diastereomeric products. This reaction is crucial for introducing structural diversity and chirality into the molecule. []* Amide Formation: Conversion of piperidin-3-ylmethanamine to its corresponding amide derivatives using standard amide coupling conditions is possible. This modification is highlighted in the context of developing Mycobacterium tuberculosis TMPK inhibitors. []* Reductive Amination: This reaction can be employed to construct the piperidine ring itself, utilizing an appropriate α-dibenzylamino aldehyde and a Grignard reagent followed by a reductive amination step. This approach provides access to enantioenriched 2- and 2,6-substituted 3-piperidinols, highlighting the versatility of piperidin-3-ylmethanamine as a chiral building block. []

Applications

Piperidin-3-ylmethanamine demonstrates versatile applications in scientific research, particularly in medicinal chemistry:* ROCK Inhibitor Development: It serves as a key scaffold for developing potent and selective dual ROCK1 and ROCK2 inhibitors. Specifically, introducing a piperidin-3-ylmethanamine group led to developing compound 58, a potent inhibitor with promising drug-like properties. []* Akt Inhibitor Development: This scaffold is valuable for developing selective Akt inhibitors with improved safety profiles. For instance, compound Hu7691 (B5), incorporating piperidin-3-ylmethanamine, exhibited high selectivity between Akt1 and Akt2, low toxicity against keratinocytes, and promising anticancer properties. []* Mycobacterium tuberculosis TMPK Inhibitor Development: Piperidin-3-ylmethanamine-based thymine amides show potential as inhibitors of Mycobacterium tuberculosis TMPK. Notably, compound 4g exhibited activity against the avirulent M. tuberculosis H37Ra strain. []* Histone Deacetylase Inhibitor Development: Research explored 3-piperidin-3-ylindole analogues of dacinostat (LAQ824) as histone deacetylase inhibitors. Compound 32, the R enantiomer of a racemic 3-piperidin-3-ylindole derivative, displayed enhanced potency compared to dacinostat in enzyme and cellular assays. []* Poly(ADP-ribose)polymerase Inhibitor Development: Piperidin-3-ylmethanamine played a crucial role in developing 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide 56 (MK-4827), a potent oral poly(ADP-ribose)polymerase (PARP) inhibitor currently undergoing clinical trials for its efficacy against BRCA-1 and -2 mutant tumors. []

(R)-3-(piperidin-3-yl)-1H-Indole Derivatives

Compound Description: (R)-3-(piperidin-3-yl)-1H-Indole derivatives are a series of enantiopure compounds synthesized and characterized in a study focusing on the development of new chiral indole derivatives. [] These compounds were synthesized from corresponding diastereomers, which were obtained by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles. []

Relevance: These compounds share the core piperidin-3-yl substructure with piperidin-3-ylmethanamine. The difference lies in the substitution at the 3-position of the piperidine ring. While piperidin-3-ylmethanamine has a methanamine group, these derivatives feature an (R)-1H-indole moiety at that position. []

(S)-3-(piperidin-3-yl)-1H-Indole Derivatives

Compound Description: These compounds represent the enantiomers of the (R)-3-(piperidin-3-yl)-1H-Indole derivatives discussed above. They were synthesized and characterized in the same study, exploring the development of new chiral indole derivatives. [] Similar to their (R)-enantiomers, these compounds were also synthesized from corresponding diastereomers obtained by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles. []

Relevance: The (S)-3-(piperidin-3-yl)-1H-Indole derivatives, like their (R)-counterparts, share the core piperidin-3-yl substructure with piperidin-3-ylmethanamine. The key structural distinction again lies in the substitution at the 3-position of the piperidine ring, where an (S)-1H-indole moiety replaces the methanamine group found in piperidin-3-ylmethanamine. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor identified through a structure-based drug design approach. [] It exhibits a 24-fold selectivity for Akt1 over Akt2 and demonstrates promising anticancer cell proliferation activity. [] This compound has low activity in inducing HaCaT apoptosis, suggesting a favorable cutaneous safety profile. []

Relevance: While Hu7691 is a more complex molecule, it contains a piperidin-3-yl moiety within its structure, directly linked to the benzamide core. [] This structural feature establishes a connection to piperidin-3-ylmethanamine, highlighting how the piperidine ring serves as a building block for diverse chemical entities with potential therapeutic applications.

1-(Piperidin-3-yl)thymine Amides

Compound Description: These compounds are a series of Mycobacterium tuberculosis TMPK (MtbTMPK) inhibitors. [] They were designed, synthesized, and evaluated for their inhibitory activity against MtbTMPK. [] Some of these compounds, like 4b and 4i, exhibited greater potency than the parent compound 3. [] Notably, compound 4g demonstrated activity against the avirulent M. tuberculosis H37Ra strain, unlike the parent compound. []

Relevance: These compounds share the piperidin-3-yl substructure with piperidin-3-ylmethanamine. They differ in the substituent at the 3-position of the piperidine ring, where a thymine amide group is present instead of the methanamine group found in piperidin-3-ylmethanamine. [] This difference highlights how modifications to the core structure can influence biological activity and target specificity.

(S)-Piperidin-3-amine

Compound Description: This compound is the (S)-enantiomer of piperidin-3-amine, a chiral building block in organic synthesis. [] A chiral HPLC method was developed to estimate the enantiomeric purity of (R)-piperidin-3-amine dihydrochloride (R-AMP) by detecting the presence of this (S)-enantiomer as an impurity. []

Relevance: (S)-Piperidin-3-amine is directly related to piperidin-3-ylmethanamine as its stereoisomer. [] Both compounds share the same core structure, differing only in the spatial arrangement of atoms around the chiral center, making them enantiomers.

Properties

CAS Number

23099-21-0

Product Name

Piperidin-3-ylmethanamine

IUPAC Name

piperidin-3-ylmethanamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2

InChI Key

IPOVLZSJBYKHHU-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CN

Canonical SMILES

C1CC(CNC1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.